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molecular formula C9H12O B195566 3-Phenyl-1-propanol CAS No. 122-97-4

3-Phenyl-1-propanol

Cat. No. B195566
M. Wt: 136.19 g/mol
InChI Key: VAJVDSVGBWFCLW-UHFFFAOYSA-N
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Patent
US07094789B2

Procedure details

A solution of Intermediate 1 (640 mg), 1,1′-azobis(N,N-dimethylformamide) (1200 mg, Aldrich or prepared according to Chemistry Letters, 539 (1994)) and 3-phenyl-1-propanol (710 μl, Tokyo Kasei Kogyo) in tetrahydrofuran (30 ml) was added with tri(n-butyl)phosphine (1.75 ml, Tokyo Kasei Kogyo) with stirring and ice cooling and stirred at room temperature under argon atmosphere for 13.5 hours. The precipitates in the reaction mixture were removed by filtration, and then the solvent was evaporated from the filtrate under reduced pressure. The residue was purified by flash column chromatography (hexane/ethyl acetate mixed solvent) to obtain the title compound (913 mg, mixture with a small amount of 3-phenyl-1-propanol).
Name
Intermediate 1
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
1200 mg
Type
reactant
Reaction Step One
Quantity
710 μL
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][NH:12][S:13]([C:16]1[CH:25]=[CH:24][CH:23]=[C:22]2[C:17]=1[CH:18]=[CH:19][N:20]=[CH:21]2)(=[O:15])=[O:14])=[O:7])([CH3:4])([CH3:3])[CH3:2].N(C(N(C)C)=O)=NC(N(C)C)=O.[C:38]1([CH2:44][CH2:45][CH2:46][OH:47])[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.C(P(CCCC)CCCC)CCC>O1CCCC1>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][N:12]([S:13]([C:16]1[CH:25]=[CH:24][CH:23]=[C:22]2[C:17]=1[CH:18]=[CH:19][N:20]=[CH:21]2)(=[O:14])=[O:15])[CH2:46][CH2:45][CH2:44][C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3].[C:38]1([CH2:44][CH2:45][CH2:46][OH:47])[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1

Inputs

Step One
Name
Intermediate 1
Quantity
640 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCNS(=O)(=O)C1=C2C=CN=CC2=CC=C1
Name
Quantity
1200 mg
Type
reactant
Smiles
N(=NC(=O)N(C)C)C(=O)N(C)C
Name
Quantity
710 μL
Type
reactant
Smiles
C1(=CC=CC=C1)CCCO
Name
Quantity
1.75 mL
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
ice cooling and stirred at room temperature under argon atmosphere for 13.5 hours
Duration
13.5 h
CUSTOM
Type
CUSTOM
Details
The precipitates in the reaction mixture
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (hexane/ethyl acetate mixed solvent)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCCN(CCCC1=CC=CC=C1)S(=O)(=O)C1=C2C=CN=CC2=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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